molecular formula C7HF4NOS B1500363 4,5,6,7-Tetrafluorobenzothiazol-2-ol

4,5,6,7-Tetrafluorobenzothiazol-2-ol

Cat. No.: B1500363
M. Wt: 223.15 g/mol
InChI Key: OPBOLOXZRRXSAJ-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrafluorobenzothiazol-2-ol is a high-value fluorinated heterocyclic compound serving as a versatile synthon and key intermediate in organic synthesis and medicinal chemistry research. This compound features the privileged benzothiazole core, a scaffold renowned for its wide spectrum of biological activities, which is further optimized by the presence of four fluorine atoms that significantly influence its electronic properties, lipophilicity, and metabolic stability . As a key synthetic intermediate, this tetrafluorinated derivative is designed for the development of novel bioactive molecules. It is particularly useful in the synthesis of more complex structures, such as disulfide derivatives that react with amines to form sulfenyl amides, expanding the toolkit for discovering new therapeutic agents . Researchers value this scaffold for its potential application in anticancer drug discovery, as fluorinated benzothiazole analogs have demonstrated potent and selective antitumor activity against a diverse range of cancer cell lines, including mammary, ovarian, and renal carcinomas . The incorporation of fluorine atoms is a established strategy to enhance a compound's binding affinity to biological targets and improve its pharmacokinetic profile . Applications: This compound is intended for use in pharmaceutical R&D, academic research, and as a building block in the synthesis of potential enzyme inhibitors, imaging agents, and other biologically active molecules. Notice: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4,5,6,7-tetrafluoro-3H-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HF4NOS/c8-1-2(9)4(11)6-5(3(1)10)12-7(13)14-6/h(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPBOLOXZRRXSAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(C(=C(C(=C1SC(=O)N2)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HF4NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing effects: The tetrafluoro group lowers the pKa of the hydroxyl group (6.1 vs.
  • Lipophilicity: Increased logP (2.8) compared to non-fluorinated analogs improves membrane permeability but reduces aqueous solubility.
  • Thermal stability: Higher melting point than mono- or non-fluorinated derivatives due to fluorine’s strong intermolecular interactions .

Notes

This comparison relies on hypothetical data and trends from analogous fluorinated systems.

Handling and Stability : The compound is light-sensitive and should be stored under inert conditions. Decomposition above 182°C releases toxic HF gas .

Research Gaps: Limited studies exist on the environmental toxicity of polyfluorinated benzothiazoles. Further investigation is needed to assess biodegradability and bioaccumulation .

Preparation Methods

Example: Preparation of 2,3,5,6-Tetrafluorophenol (Analogous Methodology)

Step Description Conditions Reagents Notes
1 Reflux reaction of 2,3,4,5,6-pentafluorobenzoic acid with water, inorganic base, and phase transfer catalyst 90–120 °C reflux Inorganic base (KOH preferred), phase transfer catalyst (e.g., benzyltriethylammonium chloride) Produces 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid
2 Decarboxylation of 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid in solvent 80–160 °C Solvents such as N,N-dimethylaniline or N,N-dimethylformamide Yields crude tetrafluorophenol product
3 Extraction and purification of crude product Room temperature Solvents like dichloroethane, ethyl acetate, or toluene Concentration and rectification to obtain pure tetrafluorophenol

This method illustrates the importance of controlled reaction conditions, choice of base, phase transfer catalysts, and solvents in fluorinated aromatic compound synthesis.

Research Findings on Fluorinated Benzothiazole Ligands and Complexes

Studies on fluorinated benzothiazole derivatives, including 4,5,6,7-tetrafluoro-substituted compounds, provide indirect evidence on synthetic accessibility and stability:

  • Zinc(II) complexes of 4,5,6,7-tetrafluorobenzothiazole derivatives have been synthesized and characterized, indicating the successful preparation of these fluorinated ligands.
  • The fluorination significantly lowers HOMO and LUMO energy levels, affecting the chemical reactivity and photophysical properties, which is relevant for optimizing synthetic routes.
  • These ligands are typically prepared by functionalizing 2-methylbenzothiazole derivatives, followed by fluorination and further modification to introduce hydroxyl groups.

Summary Table of Preparation Parameters and Conditions

Parameter Details Preferred Range/Choice Comments
Starting Material 2-methylbenzothiazole or pentafluorobenzoic acid derivatives Commercially available or synthesized Basis for fluorinated benzothiazole synthesis
Fluorination Agents Trifluoroacetic anhydride, fluorinating reagents Used in cyclization or substitution steps Enables tetrafluoro substitution on benzothiazole ring
Hydroxylation Method Oxidation or nucleophilic substitution Conditions vary; oxidative reagents or bases Key step to obtain 2-ol functionality
Solvents N,N-dimethylaniline, DMF, ethylene glycol ethers Selected for solubility and reaction control Important for decarboxylation and extraction
Bases KOH, NaOH, other hydroxides Molar ratio 1–100:1 (base to substrate) Influences reaction yield and selectivity
Temperature 90–200 °C for reflux; 60–200 °C for decarboxylation Optimized for each step Critical for reaction kinetics and product purity
Purification Extraction with dichloroethane, toluene, or ethyl acetate; distillation Standard organic purification methods Ensures isolation of pure this compound

Notes on Research Gaps and Recommendations

  • Direct, detailed synthetic protocols specifically for this compound are limited in public literature; however, analogies with tetrafluorophenol synthesis and fluorinated benzothiazole ligand preparation provide a strong foundation.
  • Patent literature provides robust methodologies for handling fluorinated aromatic systems, which can be adapted for benzothiazol-2-ol derivatives.
  • Further research into selective hydroxylation methods and optimization of fluorination steps is recommended to improve yield and scalability.

Q & A

Q. Priority Markers :

  • Fluorine coupling patterns in ¹H NMR (e.g., J = 33–34 Hz for CF₃ groups) .
  • Molecular ion peaks in MS matching theoretical m/z (e.g., 187.167 for C₇H₃F₂NOS) .

Basic: How does the fluorination pattern influence the electronic properties and reactivity of benzothiazole derivatives in subsequent reactions?

Methodological Answer:
Fluorination alters electron density and steric effects:

  • Electron-Withdrawing Effects : Fluorine atoms deactivate the benzothiazole core, reducing nucleophilic substitution rates but enhancing electrophilic aromatic substitution (EAS) at meta positions .
  • Steric Hindrance : Tetrafluorination (4,5,6,7-positions) restricts access to the thiazole sulfur, impacting coordination chemistry .
  • Solubility : Increased hydrophobicity due to fluorination complicates aqueous-phase reactions but improves organic solvent compatibility .

Q. Experimental Validation :

  • Compare Hammett σ values for fluorinated vs. non-fluorinated analogs to quantify electronic effects.
  • Monitor reaction kinetics in EAS (e.g., nitration) to assess fluorine’s deactivating influence .

Advanced: What strategies are employed to resolve contradictions in reported regioselectivity during fluorination of benzothiazole precursors?

Methodological Answer:
Contradictions often arise from competing fluorination pathways. and 12 highlight two approaches:

Directed Ortho-Metallation (DoM) : Use directing groups (e.g., -NH₂) to control fluorine placement.

Electrophilic Fluorination Agents : Selectivity for para vs. meta positions is achieved using xenon difluoride (XeF₂) or N-fluoropyridinium salts.

Q. Troubleshooting :

  • Isotopic Labeling : Use ¹⁸F-labeled reagents to track regiochemical outcomes via radio-TLC .
  • Computational Modeling : DFT calculations predict fluorine’s preferential substitution sites based on transition-state energies .

Advanced: What mechanistic insights explain unexpected byproduct formation in the cyclization steps of fluorinated benzothiazole synthesis?

Methodological Answer:
Byproducts (e.g., dihydrothiazoles or open-chain intermediates) arise from:

  • Incomplete Cyclization : Insufficient reflux time or acidic conditions lead to premature thioamide formation .
  • Oxidative Side Reactions : Atmospheric oxygen oxidizes thiol intermediates to disulfides; argon purging mitigates this .

Q. Mitigation Strategies :

  • Additive Screening : Anhydrous Na₂SO₄ or molecular sieves absorb moisture, improving cyclization efficiency .
  • Reaction Monitoring : Real-time FTIR detects intermediate thioamide bands (1650 cm⁻¹) to adjust conditions .

Advanced: How do standardized protocols for evaluating the biological activity of fluorinated benzothiazoles address variability in antimicrobial susceptibility testing?

Methodological Answer:
outlines CLSI-compliant MIC/MBC protocols:

Bacterial Strains : Use ATCC reference strains (e.g., S. aureus ATCC 25923) to ensure reproducibility.

Culture Conditions : Optimize broth media (e.g., LB for E. coli, MHB for P. aeruginosa) to match bacterial growth phases.

Dilution Methods : Two-fold serial dilution in 96-well plates minimizes compound precipitation.

Q. Data Normalization :

  • Positive Controls : Vancomycin (for Gram-positive) and ciprofloxacin (for Gram-negative) validate assay sensitivity.
  • OD₆₀₀ Thresholds : Define MIC as the lowest concentration reducing growth by ≥90% vs. controls .

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